2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide
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Overview
Description
2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide is an organic compound with a complex structure, featuring a bromine atom, a methyl group, and a phenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide typically involves the bromination of 4-methylphenol to produce 2-bromo-4-methylphenol. This intermediate is then reacted with N-methyl-N-phenylacetamide under specific conditions to yield the final product. The bromination reaction is usually carried out in the presence of an inert solvent and a brominating agent, such as bromine or N-bromosuccinimide, at low temperatures to ensure selectivity and minimize side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can significantly improve the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The acetamide group can be hydrolyzed to produce corresponding carboxylic acids and amines
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions include substituted phenoxy derivatives, carboxylic acids, and amines, depending on the specific reaction pathway and conditions .
Scientific Research Applications
2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific biological pathways.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides.
Material Science: The compound is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenoxy group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-methylphenol
- 2-bromo-4’-methylpropiophenone
- 2-(2-bromo-4-methylphenoxy)-N-(3-methoxypropyl)acetamide
Uniqueness
2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in different fields .
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-12-8-9-15(14(17)10-12)20-11-16(19)18(2)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJSUODBPQGHOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N(C)C2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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